molecular formula C8H13N3O B581579 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine CAS No. 1227465-59-9

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine

Cat. No.: B581579
CAS No.: 1227465-59-9
M. Wt: 167.212
InChI Key: YDSFBCWTCJYRNB-UHFFFAOYSA-N
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Description

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyclopropyl group attached to the oxadiazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

The synthesis of 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine typically involves the reaction of cyclopropylcarboxylic acid anhydride with a diazinecarboxamidoxime at elevated temperatures . This method allows for the formation of the oxadiazole ring with the cyclopropyl substituent. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group and the oxadiazole ring can interact with specific sites on these targets, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine can be compared with other oxadiazole derivatives, such as:

Properties

IUPAC Name

2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-9-5-4-7-10-8(12-11-7)6-2-3-6/h6,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSFBCWTCJYRNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=NOC(=N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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